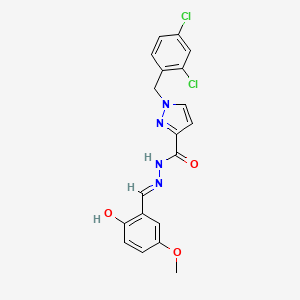
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
Mecanismo De Acción
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a critical role in cancer cell signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and it has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer therapies. However, one limitation of this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Direcciones Futuras
There are many potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of this compound in other areas of medicine, such as the treatment of inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential uses and limitations.
Métodos De Síntesis
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile involves the reaction of 5,6-dimethylbenzimidazole with 4-hydroxy-3-iodobenzaldehyde in the presence of acetonitrile and a base. This reaction results in the formation of the intermediate 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, which is then treated with iodine to form the final product.
Aplicaciones Científicas De Investigación
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)acrylonitrile has been widely studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, and it has been found to be effective against a range of different cancer cell lines.
Propiedades
IUPAC Name |
(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-hydroxy-3-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O/c1-10-5-15-16(6-11(10)2)22-18(21-15)13(9-20)7-12-3-4-17(23)14(19)8-12/h3-8,23H,1-2H3,(H,21,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSUYPVABVBAET-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)O)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC(=C(C=C3)O)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)
methanone](/img/structure/B6027021.png)
![2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6027029.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6027038.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6027061.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)

![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)
![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)